N-(5-chloro-2-methoxyphenyl)-2-(4-formylphenoxy)acetamide
Overview
Description
“N-(5-chloro-2-methoxyphenyl)-2-(4-formylphenoxy)acetamide” is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro-substituted methoxyphenyl group and a formylphenoxy group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(5-chloro-2-methoxyphenyl)-2-(4-formylphenoxy)acetamide” typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-methoxyaniline and 4-formylphenol.
Formation of Intermediate: The 5-chloro-2-methoxyaniline is reacted with chloroacetyl chloride to form N-(5-chloro-2-methoxyphenyl)chloroacetamide.
Final Product Formation: The intermediate is then reacted with 4-formylphenol under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
“N-(5-chloro-2-methoxyphenyl)-2-(4-formylphenoxy)acetamide” can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 2-(4-carboxyphenoxy)-N-(5-chloro-2-methoxyphenyl)acetamide.
Reduction: 2-(4-hydroxyphenoxy)-N-(5-chloro-2-methoxyphenyl)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, “N-(5-chloro-2-methoxyphenyl)-2-(4-formylphenoxy)acetamide” can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Its structural features could interact with biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for therapeutic applications. The presence of both chloro and formyl groups may enhance its binding affinity to certain biological receptors.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of “N-(5-chloro-2-methoxyphenyl)-2-(4-formylphenoxy)acetamide” would depend on its specific application. For instance, if it is being studied as a drug candidate, its mechanism might involve binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N-(5-chloro-2-methoxyphenyl)acetamide: Lacks the formylphenoxy group.
2-(4-formylphenoxy)acetamide: Lacks the chloro-methoxyphenyl group.
N-(5-chloro-2-methoxyphenyl)-2-(4-hydroxyphenoxy)acetamide: Has a hydroxy group instead of a formyl group.
Uniqueness
“N-(5-chloro-2-methoxyphenyl)-2-(4-formylphenoxy)acetamide” is unique due to the combination of its functional groups, which can impart distinct chemical and biological properties. The presence of both a chloro and a formyl group allows for diverse chemical reactivity and potential biological activity.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(4-formylphenoxy)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO4/c1-21-15-7-4-12(17)8-14(15)18-16(20)10-22-13-5-2-11(9-19)3-6-13/h2-9H,10H2,1H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHSJKDXGWQVLOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)COC2=CC=C(C=C2)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.